beta-Cyanoethyl phosphorodichloridite
Overview
Description
Synthesis Analysis
The synthesis of beta-Cyanoethyl phosphorodichloridite and its derivatives involves the preparation of β-cyanoethyl monochlorophosphoamidites from secondary amines. These compounds have demonstrated efficiency in quantitative phosphitylation of protected deoxynucleosides, which are pivotal in forming internucleotidic bonds. The process includes the use of beta-cyanoethyl monochlorophosphoramidites, which are prepared from corresponding amines and have shown suitability for automated DNA synthesis due to their solution stability (Sinha, Biernat, & Köster, 1983); (Sinha, Biernat, McManus, & Köster, 1984).
Scientific Research Applications
Oligonucleotide Synthesis : Claesen, Segers, and Tesser (2010) explored the use of various β-functionalized ethyl protective groups on phosphorodichloridites, including β-cyanoethyl phosphorodichloridite, for oligodeoxynucleotide synthesis on a solid support. Their study highlighted the compound's utility in the efficient synthesis of thymidine decamers, a critical component in genetic engineering and research Claesen, Segers, & Tesser, 2010.
Chemical Synthesis Innovations : Majewski (2009) demonstrated the synthesis of trivalent organophosphorus esters such as phosphorodichloridites, including β-cyanoethyl variants, through a HCl-catalyzed reaction. This method provides a straightforward approach to producing these compounds, essential for various synthetic pathways in chemical research Majewski, 2009.
Phosphitylating Reagent for Biomolecules : Zhang (2012) described 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, a derivative of β-cyanoethyl phosphorodichloridite, as a phosphitylating reagent. It is used for preparing various phosphorylated biomolecules, demonstrating its significance in biochemistry and molecular biology for creating nucleoside carbohydrate conjugates, phospholipids, and glycopeptides Zhang, 2012.
Environmental Polymer Applications : Morin-Crini and Crini (2013) discussed the use of β-cyclodextrin–epichlorohydrin polymers, highlighting the chemical versatility and utility of β-functionalized compounds in environmental applications. These materials are used for sorption-oriented processes, wastewater detoxification, color removal, and solution purification, underlining the environmental significance of β-cyanoethyl phosphorodichloridite derivatives Morin-Crini & Crini, 2013.
Photostabilizing Agents in Fluorescence Imaging : Glembockyte and Cosa (2017) explored the use of photostabilizing agents, including β-mercaptoethanol derived from β-cyanoethyl phosphorodichloridite, in fluorescence imaging. Their research contributes to understanding the mechanistic aspects of photostabilization, crucial for enhancing the reliability and longevity of fluorescent probes in biomedical imaging Glembockyte & Cosa, 2017.
Safety And Hazards
Beta-Cyanoethyl phosphorodichloridite is harmful if swallowed and causes serious eye damage78. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical78.
Future Directions
While there are no specific future directions mentioned for beta-Cyanoethyl phosphorodichloridite, it is a key component in the synthesis of oligonucleotides, which have wide applications in research and development9. The continued exploration of its properties and potential applications could lead to advancements in these fields.
properties
IUPAC Name |
3-dichlorophosphanyloxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJQVOIPLQDHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226983 | |
Record name | beta-Cyanoethyl phosphorodichloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Cyanoethyl phosphorodichloridite | |
CAS RN |
76101-30-9 | |
Record name | Phosphorodichloridous acid, 2-cyanoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76101-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Cyanoethyl phosphorodichloridite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076101309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Cyanoethyl phosphorodichloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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